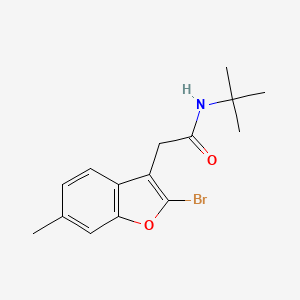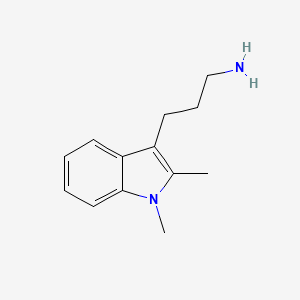![molecular formula C19H20N2O3 B5436711 N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5436711.png)
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as HPPH, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in cancer treatment. HPPH belongs to the class of photosensitizers, which are molecules that can absorb light energy and transfer it to surrounding molecules, leading to the production of reactive oxygen species (ROS) that can damage cancer cells. In
科学研究应用
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential applications in photodynamic therapy (PDT), a non-invasive treatment for cancer that involves the use of photosensitizers and light to selectively destroy cancer cells. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer. This compound has also been studied for its potential use in fluorescence-guided surgery, a technique that uses fluorescent dyes to visualize cancer cells during surgery and improve surgical outcomes.
作用机制
The mechanism of action of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the absorption of light energy by the molecule, leading to the production of ROS that can damage cancer cells. This compound has a high absorption peak at 665 nm, which is in the red region of the visible spectrum. Upon exposure to light at this wavelength, this compound can transfer the absorbed energy to surrounding oxygen molecules, leading to the production of singlet oxygen and other ROS that can cause oxidative damage to cancer cells. This mechanism of action is selective for cancer cells, as normal cells have a higher capacity to repair oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for cancer treatment. This compound has been shown to accumulate selectively in cancer cells, leading to a higher efficacy of PDT. This compound has also been shown to induce apoptosis and inhibit tumor cell proliferation in vitro and in vivo. In addition, this compound has been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide has several advantages for lab experiments, including its high absorption peak at 665 nm, which is compatible with many light sources used in PDT. This compound also has a relatively long half-life in vivo, allowing for a longer window of time for treatment. However, this compound has some limitations, including its relatively low yield in the synthesis process and its limited solubility in aqueous solutions, which can limit its applicability in some experimental settings.
未来方向
There are several future directions for research on N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide, including the optimization of its synthesis method to improve yield and reduce costs. In addition, further studies are needed to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Further studies are also needed to investigate the potential of this compound in other applications, such as fluorescence-guided surgery and imaging. Finally, more research is needed to investigate the long-term safety and efficacy of this compound in clinical trials.
合成方法
The synthesis of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide involves several steps, including the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-(1-oxo-2-phenylethylidene)benzoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is further reacted with 3-chloropropionyl chloride to form the final product, this compound. The overall yield of this synthesis method is around 10%.
属性
IUPAC Name |
N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-13-7-12-20-19(24)17(14-15-8-3-1-4-9-15)21-18(23)16-10-5-2-6-11-16/h1-6,8-11,14,22H,7,12-13H2,(H,20,24)(H,21,23)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQQCGZRGNQJCQ-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5436638.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5436653.png)
![8-(2-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5436674.png)
![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5436685.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)

![7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5436723.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5436729.png)

